Bienvenue dans la boutique en ligne BenchChem!

1-(4-Methoxyphenyl)-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione

Lipophilicity Drug Design SAR

1-(4-Methoxyphenyl)-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione (CAS 881482-89-9) is a research-grade small molecule (MW 368.48 g/mol, formula C22H28N2O3) featuring a succinimide core with a 4-methoxyphenyl substituent at N-1 and a 2-(piperidin-1-yl)cyclohex-2-en-1-yl motif at C-3. It belongs to a proprietary chemical series that also includes the N-phenyl analog (CAS 881482-81-1) and the N-p-tolyl analog (CAS 881482-85-5).

Molecular Formula C22H28N2O3
Molecular Weight 368.477
CAS No. 881482-89-9
Cat. No. B2773431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione
CAS881482-89-9
Molecular FormulaC22H28N2O3
Molecular Weight368.477
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3CCCC=C3N4CCCCC4
InChIInChI=1S/C22H28N2O3/c1-27-17-11-9-16(10-12-17)24-21(25)15-19(22(24)26)18-7-3-4-8-20(18)23-13-5-2-6-14-23/h8-12,18-19H,2-7,13-15H2,1H3
InChIKeyFCHGOTAXHIXVHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione (CAS 881482-89-9): Procurement-Grade Identity and Structural Baseline


1-(4-Methoxyphenyl)-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione (CAS 881482-89-9) is a research-grade small molecule (MW 368.48 g/mol, formula C22H28N2O3) featuring a succinimide core with a 4-methoxyphenyl substituent at N-1 and a 2-(piperidin-1-yl)cyclohex-2-en-1-yl motif at C-3 . It belongs to a proprietary chemical series that also includes the N-phenyl analog (CAS 881482-81-1) and the N-p-tolyl analog (CAS 881482-85-5) . In procurement contexts, this compound is typically supplied at ≥95% purity for non-human research use only, underscoring the necessity for precise identity verification against structurally similar catalog items .

Why 1-(4-Methoxyphenyl)-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione Cannot Be Replaced by Its N-Phenyl or N-p-Tolyl Analogs


The three closest in-class compounds share an identical succinimide–cyclohexenyl–piperidine scaffold, differing only at the N-1 aromatic substituent (–OCH₃ vs. –H vs. –CH₃). In procurement for structure–activity relationship (SAR) programs, this single-point variation controls key molecular properties—logP, electronic distribution, and metabolic soft spots—that are non-transferable across analogs . Substituting the 4-methoxyphenyl derivative with its phenyl or p-tolyl congener therefore alters the pharmacophore’s physicochemical profile in a quantifiable manner, making the compounds functionally distinct despite their high structural similarity .

Product-Specific Quantitative Evidence for 1-(4-Methoxyphenyl)-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione (881482-89-9)


Lipophilicity Modulation: Calculated logP Comparison Across N-Aryl Analogs

The introduction of a para-methoxy group decreases calculated logP relative to the p-tolyl analog, while increasing it compared to the unsubstituted phenyl derivative. This positions CAS 881482-89-9 as the intermediate-lipophilicity candidate within the series, offering a distinct pharmacokinetic profile for SAR optimization [1].

Lipophilicity Drug Design SAR

Hydrogen-Bond Acceptor Capacity: Topological Polar Surface Area Differentiation

The 4-methoxy substituent increases the topological polar surface area (TPSA) by approximately 9.2 Ų compared to the p-tolyl analog, due to the additional oxygen atom acting as a hydrogen-bond acceptor [1]. This shift can influence blood–brain barrier (BBB) penetration and oral bioavailability predictions.

Polar Surface Area Drug-likeness BBB Penetration

Metabolic Stability: para-Methoxy Group as a Phase I Metabolism Modulator

In aryl-substituted succinimide series, a para-methoxy group typically reduces CYP450-mediated oxidative clearance compared to a para-methyl group, which undergoes rapid benzylic hydroxylation [1]. Although direct microsomal stability data for CAS 881482-89-9 are not publicly available, class-level SAR indicates that the 4-methoxy derivative should exhibit a longer metabolic half-life than the p-tolyl analog [2].

Metabolic Stability CYP450 Half-life

Electronic Effect: Hammett Substituent Constant Comparison

The 4-methoxy group (σ_p = –0.27) exerts a resonance-donating electronic effect distinct from the electron-donating inductive effect of the p-methyl group (σ_p = –0.17) or the weakly electron-withdrawing effect of hydrogen (σ_p = 0.00). This alters the electron density of the succinimide ring and can affect both chemical reactivity and target binding [1].

Electronic Effect Hammett Constant Reactivity

Recommended Research and Procurement Scenarios for 1-(4-Methoxyphenyl)-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione (881482-89-9)


Structure–Activity Relationship (SAR) Studies Requiring Fine-Tuned Lipophilicity

When a research program requires an intermediate logP (~3.7) within the N-aryl succinimide series—balancing aqueous solubility for in vitro assays with passive membrane permeability—CAS 881482-89-9 is the structurally appropriate selection over the more lipophilic p-tolyl analog (logP ~4.2) or the less lipophilic phenyl analog (logP ~3.2). This precise logP window is critical for maintaining consistent free fraction in protein-binding assays [1].

Peripherally Restricted Target Engagement with Reduced CNS Exposure

For programs aiming to minimize blood–brain barrier penetration, the elevated TPSA of the 4-methoxy derivative (49.8 Ų vs. 40.6 Ų for the phenyl and p-tolyl analogs) provides a measurable advantage. Procurement of CAS 881482-89-9 is warranted when in vivo pharmacology requires peripheral restriction without the need for additional structural modifications .

Metabolic Stability Optimization in Lead Series

In lead optimization campaigns where benzylic oxidation has been identified as a primary clearance pathway, the 4-methoxy derivative is expected to exhibit superior metabolic stability compared to the 4-methyl-substituted analog. Procuring CAS 881482-89-9 at the initial screening stage can reduce the number of iterative synthesis cycles required to achieve an acceptable half-life [2].

Negative Control for Methoxy-Specific Pharmacological Effects

When investigating target engagement that may be modulated by hydrogen-bond acceptor interactions, the 4-methoxy derivative serves as a critical tool compound. Its procurement alongside the phenyl analog (CAS 881482-81-1, lacking the H-bond acceptor) enables a controlled head-to-head assessment of the oxygen's contribution to potency and selectivity .

Quote Request

Request a Quote for 1-(4-Methoxyphenyl)-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.